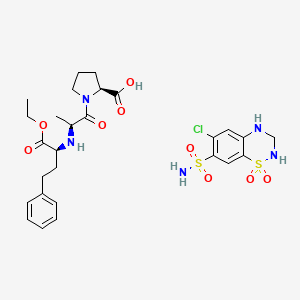

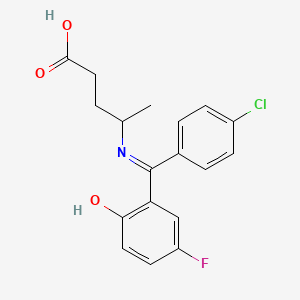

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

N-1-アザビシクロ[2.2.2]オクタン-3-イル-3-クロロベンザミド一塩酸塩の合成には、いくつかの重要なステップが含まれます。

アザビシクロ構造の形成: アザビシクロ[2.2.2]オクタンコアは、通常、より単純な前駆体から始まる一連の環化反応によって合成されます。

クロロベンザミドの付加: 3-クロロベンザミド部分は、カルボジイミドなどの試薬またはEDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を使用して、アミドカップリング反応によって導入されます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。 プロセスは収率と純度が最適化されており、多くの場合、連続フロー反応器と自動化システムが含まれており、品質と効率の一貫性を確保しています。

化学反応の分析

反応の種類

N-1-アザビシクロ[2.2.2]オクタン-3-イル-3-クロロベンザミド一塩酸塩は、次のようなさまざまな化学反応を起こします。

置換反応: この化合物は、特にクロロベンザミド部分で、求核置換反応に参加することができます。

一般的な試薬と条件

求核置換: DMSOまたはDMFなどの極性非プロトン性溶媒中の水酸化ナトリウムまたは炭酸カリウムなどの試薬。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、求核置換はさまざまな置換ベンザミドを生み出す可能性があり、一方、酸化と還元はアザビシクロコアを変更する可能性があります。

科学研究への応用

N-1-アザビシクロ[2.2.2]オクタン-3-イル-3-クロロベンザミド一塩酸塩は、幅広い科学研究への応用があります。

科学的研究の応用

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of azabicyclo structures in various chemical reactions.

Biology: Investigated for its role in modulating nicotinic acetylcholine receptors, which are crucial for neurotransmission.

Medicine: Explored as a potential therapeutic agent for cognitive deficits in diseases like Alzheimer’s, Parkinson’s, and schizophrenia.

Industry: Utilized in the development of new pharmaceuticals targeting nicotinic acetylcholine receptors .

作用機序

この化合物は、アルファ7ニコチン性アセチルコリン受容体(nAChRα7)に選択的に結合し、活性化することで効果を発揮します。この活性化はGABA作動性シナプス活動を強化し、これは認知機能に不可欠です。 {__svg_loss__}神経伝達を調節するこの化合物の能力は、認知障害の治療のための有望な候補となっています。

類似の化合物との比較

類似の化合物

N-(3R)-1-アザビシクロ[2.2.2]オクタン-3-イル-4-クロロベンザミド: 類似の特性を持つ、nAChRα7の別の選択的アゴニスト。

1,4-ジアザビシクロ[3.2.2]ノナン-4-カルボン酸4-ブロモフェニルエステル:

独自性

{__svg_loss__}N-1-アザビシクロ[2.2.2]オクタン-3-イル-3-クロロベンザミド一塩酸塩は、アルファ7ニコチン性アセチルコリン受容体に対する高い選択性により、有意なオフターゲット効果なしに、認知機能を調節する上で特に効果的です。

類似化合物との比較

Similar Compounds

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide: Another selective agonist of nAChRα7 with similar properties.

1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester:

Uniqueness

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride is unique due to its high selectivity for the alpha7 nicotinic acetylcholine receptor, making it particularly effective in modulating cognitive functions without significant off-target effects .

特性

CAS番号 |

90183-15-6 |

|---|---|

分子式 |

C14H18Cl2N2O |

分子量 |

301.2 g/mol |

IUPAC名 |

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide;hydrochloride |

InChI |

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-2-11(8-12)14(18)16-13-9-17-6-4-10(13)5-7-17;/h1-3,8,10,13H,4-7,9H2,(H,16,18);1H |

InChIキー |

WQGDGLUAJIWUQN-UHFFFAOYSA-N |

正規SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。